molecular formula C20H16ClFN4O2 B11442387 4-(2-chloro-6-fluorobenzyl)-1-methyl-6-(p-tolyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

4-(2-chloro-6-fluorobenzyl)-1-methyl-6-(p-tolyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11442387
M. Wt: 398.8 g/mol
InChI Key: UBHAYIWUTYCOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1-METHYL-6-(4-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with chlorofluorophenyl and methylphenyl groups.

Preparation Methods

The synthesis of 4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1-METHYL-6-(4-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 1-methyl-6-(4-methylphenyl)pyrazolo[4,3-d]pyrimidine-5,7-dione under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1-METHYL-6-(4-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1-METHYL-6-(4-METHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDINE-5,7-DIONE lies in its specific combination of substituents and the pyrazolo[4,3-d]pyrimidine core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H16ClFN4O2

Molecular Weight

398.8 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-6-(4-methylphenyl)pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C20H16ClFN4O2/c1-12-6-8-13(9-7-12)26-19(27)18-17(10-23-24(18)2)25(20(26)28)11-14-15(21)4-3-5-16(14)22/h3-10H,11H2,1-2H3

InChI Key

UBHAYIWUTYCOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=NN3C)N(C2=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.